molecular formula C17H17N3 B8365086 1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine

1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B8365086
M. Wt: 263.34 g/mol
InChI Key: HIJGXQUOTKWYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C17H17N3 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

5-methyl-2-[(4-phenylphenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C17H17N3/c1-13-11-17(18)20(19-13)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-11H,12,18H2,1H3

InChI Key

HIJGXQUOTKWYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(see, e.g., WO2009150614A1). To a solution of hydrazine monohydrate (hydrazine 78-82%) (0.51 ml, 10.5 mmol) in THF (2 mL), crotononitrile (mixture of cis and trans) (0.82 ml, 10.1 mmol) was added dropwise. The mixture was stirred at 40° C. for 2 h. The mixture was allowed to cool to room temperature and biphenyl-4-carboxaldehyde (1.82 g, 10.0 mmol) was added. The mixture was stirred at 40° C. for 2 h. The mixture was concentrated under reduced pressure. To the resulting yellow solid was added iPrOH (15 mL) and the suspension was transferred to a pressure vessel. t-BuONa (993 mg, 10.3 mmol) was added and the mixture was stirred at 100° C. for 2 h 30 min. The mixture was allowed to cool to room temperature and diluted with water (50 mL). The mixture was extracted with Et2O (50 mL×2). The combined organic layers were extracted with IN aq. HCl (2×30 mL). The combined aqueous phases were basified to pH 14 with 50% aq. NaOH and extracted with Et2O (50 mL×2). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure to provide the title compound (885 mg, 34% over three steps) as a yellow solid. Crude was used in the next reaction without further purification. 1H NMR (500 MHz, DMSO-d6) δ 7.68-7.61 (m, 4H), 7.45 (t, J=7.5 Hz, 2H), 7.39 (d, J=7.9 Hz, 2H), 7.37-7.33 (m, 1H), 5.59 (s, 1H), 5.38 (s, 2H), 2.20 (s, 3H). 13C NMR (125 MHz, DMSO-d6) δ 151.46, 146.77, 140.52, 139.98, 134.32, 129.40, 128.62, 128.09, 127.51, 127.14, 91.23, 48.92, 11.54.
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
993 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
34%

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